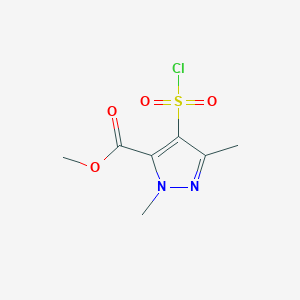
methyl4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorosulfonyl and carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. The reaction conditions often require the use of chlorosulfonic acid as a reagent, which reacts with the pyrazole compound to introduce the chlorosulfonyl group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to handle the chlorosulfonic acid and other chemicals safely. The reaction conditions would be optimized for maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, reducing agents like tin(II) chloride for reduction reactions, and acids or bases for hydrolysis reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonamides, and carboxylic acids
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- N-Substituted 4-sulfamoylbenzoic acid derivatives
- 6-chlorosulfonylbenzoxazolin-2-ones
Uniqueness
Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. The presence of both chlorosulfonyl and carboxylate groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Eigenschaften
Molekularformel |
C7H9ClN2O4S |
|---|---|
Molekulargewicht |
252.68 g/mol |
IUPAC-Name |
methyl 4-chlorosulfonyl-2,5-dimethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9ClN2O4S/c1-4-6(15(8,12)13)5(7(11)14-3)10(2)9-4/h1-3H3 |
InChI-Schlüssel |
HQZLABUHTKDKAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
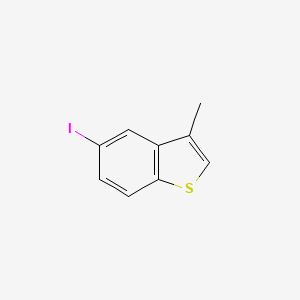

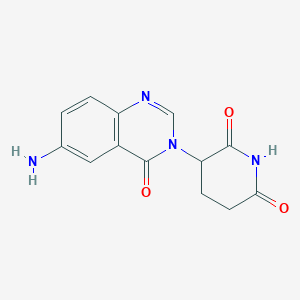
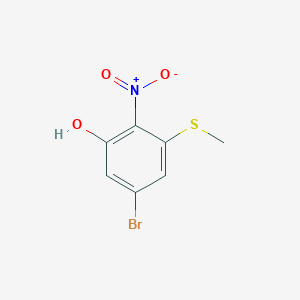
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
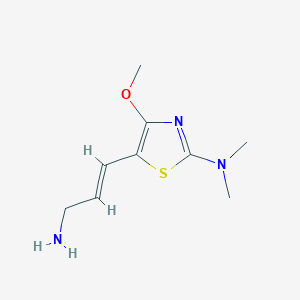
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
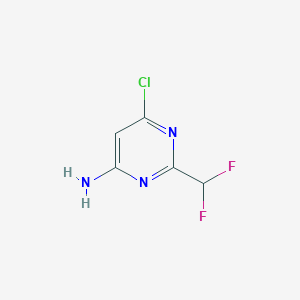
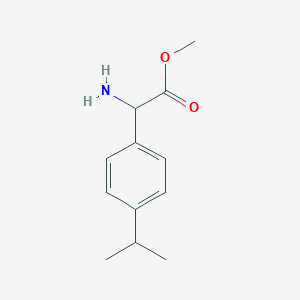


![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
